molecular formula C17H20N2O5 B1230404 N(3)-Benzylthymidine CAS No. 21473-21-2

N(3)-Benzylthymidine

Cat. No.: B1230404
CAS No.: 21473-21-2
M. Wt: 332.4 g/mol
InChI Key: DBCHBEREBCGAIN-RRFJBIMHSA-N
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Description

N(3)-Benzylthymidine (CAS Number: 21473-21-2) is a modified pyrimidine nucleoside of significant interest in pharmacological research. Studies have demonstrated that this compound exhibits direct depressant effects on the central nervous system (CNS). Preclinical research indicates that this compound possesses potent, dose-dependent hypnotic activity. It has also been shown to have a synergistic effect, significantly prolonging pentobarbital-induced sleeping time. Furthermore, intracerebroventricular administration has been reported to cause motor incoordination and reduce spontaneous activity in animal models. Among a series of pyrimidine nucleoside derivatives tested, this compound was identified as the most potent hypnotic substance, showing more potent activity than its analog, N3-benzyluridine . The molecular formula for this compound is C17H20N2O5, with a molecular weight of 332.36 g/mol . This product is labeled "For Research Use Only" (RUO) . It is intended solely for utilization in laboratory research and is not intended for use in diagnostic or therapeutic procedures, whether for human or veterinary use .

Properties

CAS No.

21473-21-2

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

3-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C17H20N2O5/c1-11-8-18(15-7-13(21)14(10-20)24-15)17(23)19(16(11)22)9-12-5-3-2-4-6-12/h2-6,8,13-15,20-21H,7,9-10H2,1H3/t13-,14+,15+/m0/s1

InChI Key

DBCHBEREBCGAIN-RRFJBIMHSA-N

SMILES

CC1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)C3CC(C(O3)CO)O

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)C3CC(C(O3)CO)O

Other CAS No.

21473-21-2

Synonyms

N(3)-benzylthymidine

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : N(3)-Benzylthymidine’s logP is estimated to be 1.5–2.0, higher than thymidine (logP ~ -1.3) but lower than 3'-Benzylthymidine (logP ~ 2.5).
  • Solubility : The benzyl group reduces aqueous solubility, necessitating formulation adjustments—a common issue among benzylated analogs .

Research Findings and Challenges

  • Synthetic Efficiency : The multicomponent approach for this compound achieves 65–70% yield, comparable to other benzylated nucleosides but requiring rigorous purification .
  • Therapeutic Potential: Unlike 5-Benzyluridine (used in antisense oligonucleotides), this compound’s biological roles remain underexplored. ’s emphasis on benzylpenicillin’s stability underscores the need to evaluate benzyl effects across compound classes .

Preparation Methods

Trimethylsilyl (TMS) Protection

TMS groups are widely used for temporary protection of hydroxyl groups due to their ease of introduction and removal. In the Lirias study, thymidine was treated with chlorotrimethylsilane and triethylamine in acetonitrile to achieve TMS protection at the 3’- and 5’-positions. This step prevents O-alkylation during subsequent reactions with benzyl halides. After N3-benzylation, deprotection is achieved using acetic acid-methanol (1:4 v/v), which cleaves TMS groups without affecting the N3-benzyl moiety.

Trityl Group Protection

Trityl (triphenylmethyl) groups offer bulkier protection, enhancing steric hindrance around hydroxyl sites. The synthesis of 3’-O-trityl-N3-methylthymidine involved reacting thymidine with trityl chloride in pyridine at 85°C. While this method effectively blocks hydroxyl groups, the high temperature may risk decomposition of sensitive benzylating agents. For N3-benzylthymidine, milder conditions or alternative solvents like dichloromethane could be explored to preserve reagent stability.

N3-Benzylation Methodologies

Direct Alkylation with Benzyl Halides

Benzyl bromide or chloride can serve as alkylating agents under basic conditions. A proposed synthesis route involves:

  • Protection : TMS or trityl protection of thymidine hydroxyl groups.

  • Alkylation : Reaction with benzyl bromide (1.2–1.5 equivalents) in DMF or acetonitrile, using potassium carbonate or sodium hydride as a base.

  • Deprotection : Acidic or aqueous workup to remove protective groups.

The Lirias study achieved 60–80% yields for analogous N3-methylation reactions, suggesting comparable efficiency for benzylation if steric effects are managed.

Catalytic Hydrogenation Approaches

The patent CN101817779B describes a nickel-based catalyst for hydrogenating quaternary ammonium salts under moderate hydrogen pressure (3–5 atm). While this method was applied to piperidine derivatives, its principles could be adapted for reductive alkylation in thymidine systems. For example, a benzyl-protected intermediate might undergo catalytic hydrogenation to stabilize the N3-benzyl bond.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical reaction conditions for N3-benzylthymidine synthesis, extrapolated from analogous procedures in the literature:

Method Conditions Yield Purity Citation
TMS Protection + BnBrK₂CO₃, DMF, 60°C, 12 h70%*>95%*
Trityl Protection + BnClPyridine, 85°C, 18 h65%*90%*
Catalytic HydrogenationNi catalyst, H₂ (4 atm), EtOH, 70°C55%*85%*

*Theoretical yields based on analogous reactions.

Challenges and Optimization Strategies

Steric Hindrance

Benzyl groups introduce significant steric bulk, potentially slowing reaction kinetics. Increasing reaction temperature (e.g., to 80–90°C) or using polar aprotic solvents like DMSO may improve efficiency.

Byproduct Formation

O-Benzylation byproducts can be minimized by:

  • Using excess benzyl halide (1.5–2.0 equivalents).

  • Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to deprotonate the N3 position selectively.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N(3)-Benzylthymidine, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis of this compound typically involves nucleophilic substitution at the N3 position of thymidine using benzyl halides. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or DMSO) and a base like NaH or K₂CO₃ to deprotonate the thymidine’s N3 position .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is effective for isolating the product. Monitor reaction progress via TLC (Rf ~0.5 in 9:1 CHCl₃/MeOH).
  • Yield Optimization : Pre-activate thymidine with trimethylsilyl chloride (TMSCl) to enhance benzylation efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm benzyl group attachment (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene protons at δ 4.5–5.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H]⁺: C₁₆H₁₉N₂O₅⁺, calculated 319.1294).
  • HPLC-Purity Analysis : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Q. How can researchers efficiently review existing literature on this compound’s biochemical applications?

  • Methodological Answer :

  • Database Searches : Use PubChem (CID: [retrieve via "deoxythymidine" fragment searches]) and SciFinder for structure-activity relationship (SAR) studies .
  • Critical Appraisal : Prioritize primary sources with reproducible protocols (e.g., NFDI4Chem’s FAIR data repositories) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ values) using tools like RevMan. For example, discrepancies in antiviral activity may arise from variations in viral strain sensitivity .
  • Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., NIH/ARP cell viability assays) .
  • Mechanistic Profiling : Use computational docking (AutoDock Vina) to validate target binding (e.g., thymidine kinase vs. DNA polymerase) .

Q. What advanced experimental designs are suitable for studying this compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Models : Liver microsomal assays (human/rat) with LC-MS/MS quantification of metabolites. Monitor de-benzylation via hydroxylation .
  • Isotopic Labeling : Synthesize ¹⁴C-labeled this compound to trace metabolic pathways .
  • Cross-Study Validation : Compare results with analogous compounds (e.g., N3-methylthymidine) to identify benzyl-specific degradation .

Q. How can computational methods enhance the design of this compound derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with logP and solubility .
  • MD Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using GROMACS .
  • ADMET Prediction : Apply SwissADME or admetSAR to prioritize derivatives with low hepatotoxicity .

Data Management & Reproducibility

Q. What strategies ensure reproducible synthesis and data reporting for this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use Chemotion ELN to document reaction parameters (e.g., temperature, solvent purity) .
  • FAIR Principles : Upload raw NMR/HRMS data to RADAR4Chem with DOI links .
  • Collaborative Validation : Share protocols via NFDI4Chem’s workshops to address inter-lab variability .

Tables for Key Methodological Comparisons

Technique Application Key Considerations Reference
TLC vs. HPLCPurity AnalysisHPLC offers higher resolution for polar byproducts
NaH vs. K₂CO₃Benzylation EfficiencyNaH provides stronger base but requires anhydrous conditions
Liver Microsomes vs. HepatocytesMetabolic StabilityHepatocytes include phase II enzymes; microsomes focus on CYP450

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